
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound that features a pyrene moiety linked to an oxazole ring. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The combination of these two structures can result in unique chemical and physical properties, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(p-tolyl)oxazole-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:
- Pyrene-1-carbaldehyde
- 2-(p-tolyl)oxazole-5(4H)-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding oxazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while reduction of the oxazole ring may yield oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a fluorescent probe or sensor due to its pyrene moiety.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. For example:
Fluorescent Probes: The compound’s fluorescence properties are due to the pyrene moiety, which can absorb and emit light at specific wavelengths.
Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of both the pyrene and p-tolyl groups, which can impart distinct chemical and physical properties. These properties may enhance its performance in specific applications, such as fluorescence-based sensing or bioimaging.
Eigenschaften
Molekularformel |
C27H17NO2 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(4Z)-2-(4-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-5-7-20(8-6-16)26-28-23(27(29)30-26)15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)25(19)24(17)18/h2-15H,1H3/b23-15- |
InChI-Schlüssel |
GTPGIRHZGADQRQ-HAHDFKILSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




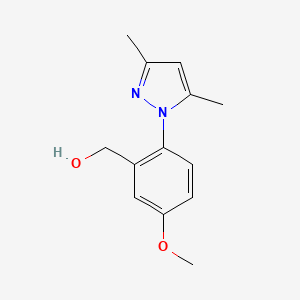

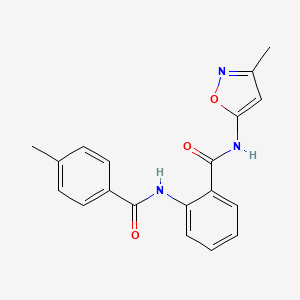
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
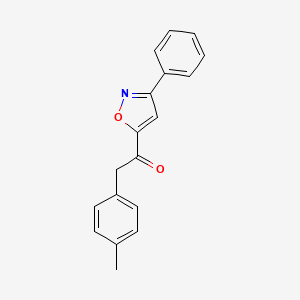
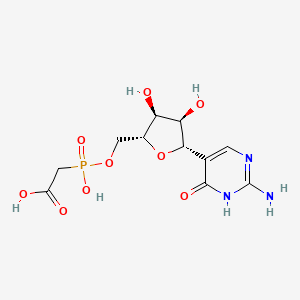
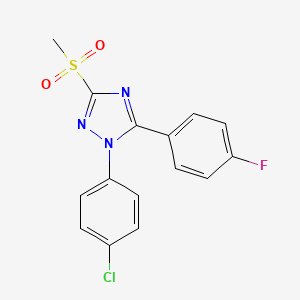
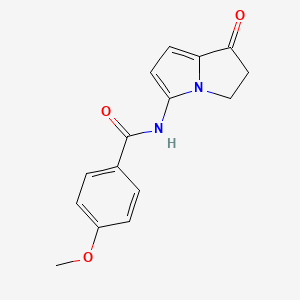

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
